

Spectroscopic Profile of Boc-4-Amino-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-4-Amino-D-phenylalanine

Cat. No.: B558464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-4-amino-D-phenylalanine (**Boc-4-Amino-D-phenylalanine**). Due to the limited availability of specific experimental spectra for this derivative, this document presents representative data from the closely related compound, Boc-D-phenylalanine, and discusses the expected spectral variations arising from the introduction of the 4-amino group. This guide is intended to serve as a valuable resource for researchers in peptide synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

Boc-4-Amino-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and an amino group is substituted at the para-position of the phenyl ring.

Property	Value
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄ [1][2][3]
Molecular Weight	280.32 g/mol [1][2]
Appearance	White to off-white powder
CAS Number	164332-89-2 [2][3]

Spectroscopic Data Summary

The following tables summarize the expected and representative spectroscopic data for **Boc-4-Amino-D-phenylalanine**. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are based on the known spectra of Boc-D-phenylalanine, with anticipated shifts and additional signals due to the 4-amino group highlighted. Mass Spectrometry (MS) data is predicted based on the compound's molecular weight and common fragmentation patterns of Boc-protected amino acids.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton NMR spectrum of **Boc-4-Amino-D-phenylalanine** would exhibit characteristic signals for the Boc group, the amino acid backbone, and the substituted aromatic ring.

Table 1: Predicted ^1H NMR Data for **Boc-4-Amino-D-phenylalanine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~1.3-1.4	Singlet	9H	(CH ₃) ₃ C- (Boc group)	A characteristic upfield singlet for the nine equivalent protons of the tert-butyl group.
~2.8-3.1	Multiplet	2H	β-CH ₂	Diastereotopic protons of the methylene group, appearing as a multiplet.
~3.5-4.0	Broad Singlet	2H	Ar-NH ₂	Chemical shift can vary depending on solvent and concentration.
~4.2-4.4	Multiplet	1H	α-CH	The alpha-proton of the amino acid backbone.
~5.0-5.2	Broad Doublet	1H	NH (Boc)	The amide proton of the Boc protecting group.
~6.5-6.7	Doublet	2H	Aromatic CH (ortho to NH ₂)	Protons on the aromatic ring ortho to the amino group, shifted upfield due to the electron-donating nature of NH ₂ .

~6.9-7.1	Doublet	2H	Aromatic CH (meta to NH ₂)	Protons on the aromatic ring meta to the amino group.
~10-12	Broad Singlet	1H	COOH	The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for **Boc-4-Amino-D-phenylalanine** is expected to show distinct signals for each carbon atom.

Table 2: Predicted ¹³C NMR Data for **Boc-4-Amino-D-phenylalanine**

Chemical Shift (δ) ppm	Assignment	Notes
~28.0	(CH ₃) ₃ C- (Boc group)	Characteristic signal for the methyl carbons of the Boc group.
~37.0	β -CH ₂	The beta-carbon of the phenylalanine side chain.
~55.0	α -CH	The alpha-carbon of the amino acid backbone.
~80.0	(CH ₃) ₃ C- (Boc group)	The quaternary carbon of the Boc group.
~115.0	Aromatic CH (ortho to NH ₂)	Aromatic carbons ortho to the amino group, shielded by the electron-donating NH ₂ group.
~128.0	Aromatic C (ipso- to CH ₂)	The aromatic carbon attached to the β -CH ₂ group.
~130.0	Aromatic CH (meta to NH ₂)	Aromatic carbons meta to the amino group.
~145.0	Aromatic C (ipso- to NH ₂)	The aromatic carbon attached to the amino group, significantly deshielded.
~155.0	C=O (Boc group)	The carbonyl carbon of the Boc protecting group.
~175.0	COOH	The carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-4-Amino-D-phenylalanine** will show characteristic absorption bands for the N-H, C=O, and C-N bonds, among others.

Table 3: Predicted IR Data for **Boc-4-Amino-D-phenylalanine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine and amide)
3030	Medium	Aromatic C-H stretch
2980-2930	Medium	Aliphatic C-H stretch
1710-1680	Strong	C=O stretch (Boc carbonyl and carboxylic acid)
1620-1580	Medium	N-H bend (amine)
1540-1500	Medium	N-H bend (amide II)
1500-1400	Medium	Aromatic C=C stretch
1250-1200	Strong	C-O stretch (Boc ester)
850-800	Strong	para-disubstituted benzene C- H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Boc-4-Amino-D-phenylalanine**, electrospray ionization (ESI) is a common technique.

Table 4: Predicted MS Data for **Boc-4-Amino-D-phenylalanine**

m/z	Ion	Notes
281.15	$[M+H]^+$	Protonated molecular ion.
303.13	$[M+Na]^+$	Sodium adduct.
225.10	$[M+H - C_4H_8]^+$	Loss of isobutylene from the Boc group.
181.09	$[M+H - Boc]^+$	Loss of the entire Boc group.
120.08	Immonium ion	Characteristic fragment for phenylalanine derivatives.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of Boc-protected amino acids and can be adapted for **Boc-4-Amino-D-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or MeOD) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
- Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

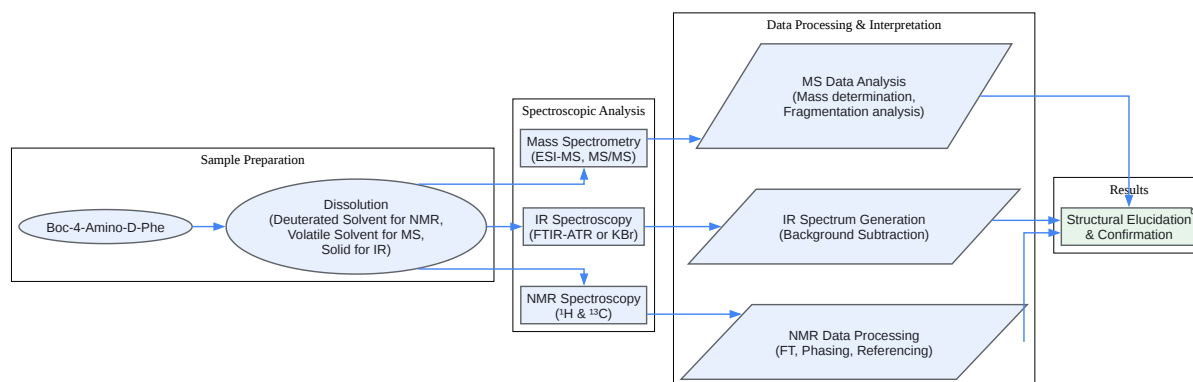
- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded.
 - The sample spectrum is then recorded.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL. A small amount of formic acid or acetic acid may be added to promote protonation in positive ion mode.
- **Instrumentation:** A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- **Acquisition (Positive Ion Mode):**
 - Ionization Mode: ESI+.
 - Capillary Voltage: 3-5 kV.
 - Source Temperature: 100-150 °C.
 - Scan Range: m/z 50-500.
 - Fragmentation (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed on the parent ion $[M+H]^+$ to generate a fragment ion spectrum.^[4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Boc-4-Amino-D-phenylalanine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **Boc-4-Amino-D-phenylalanine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Phe(4-NH₂)-OH = 98.0 HPLC 55533-24-9 [sigmaaldrich.com]

- 2. 4-Amino-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine | C₁₄H₂₀N₂O₄ | CID 7019658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Boc-4-Amino-D-phenylalanine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558464#spectroscopic-data-nmr-ir-ms-for-boc-4-amino-d-phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com